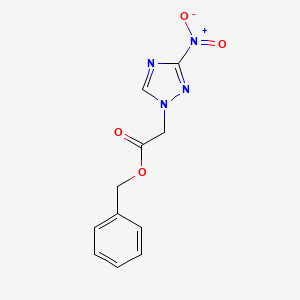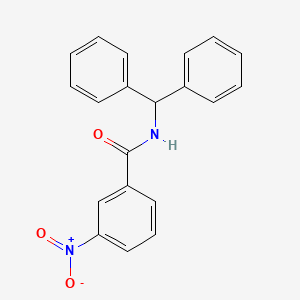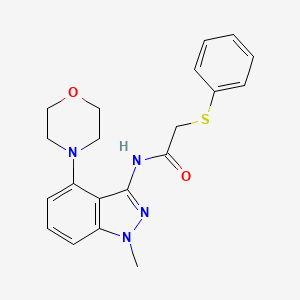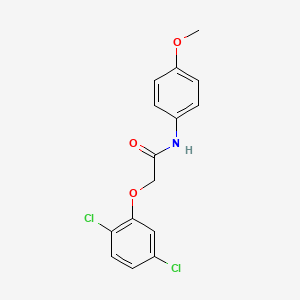![molecular formula C19H22N2O3 B5523419 N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Enzyme-catalyzed Chemoselective Acetylation
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is part of a broader class of compounds that can be synthesized through enzyme-catalyzed processes. For example, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been achieved using immobilized lipase, highlighting the potential for enzymatic methods in the synthesis of complex organic molecules including this compound derivatives (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
Research into the metabolism of acetaminophen has uncovered pathways for the formation of bioactive metabolites, such as N-arachidonoylphenolamine (AM404), from deacetylated precursors. This process involves the conjugation of arachidonic acid in the nervous system, mediated by enzymes like fatty acid amide hydrolase. This suggests a potential avenue for the investigation of this compound in the context of generating bioactive metabolites with therapeutic applications (Högestätt et al., 2005).
Molecular Docking and Drug Design
The evaluation of this compound and similar compounds through molecular docking studies is an important research application. For instance, studies on related molecules have used molecular docking to predict interactions with biological targets, informing the drug design process. This includes assessing electronic interactions and potential for biological activity in various solvents, indicating the compound's utility in developing new pharmaceuticals (Bharathy et al., 2021).
Anticancer and Analgesic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. For example, derivatives of 2-(substituted phenoxy) acetamide have shown potential as therapeutic agents in preclinical models. This highlights the importance of researching this compound and its derivatives for possible medical applications (Rani et al., 2014).
Structural Analysis and Co-crystal Formation
Structural studies, including co-crystal formation with other molecules, are key applications in understanding the chemical properties and potential pharmaceutical applications of this compound. For instance, co-crystals of related molecules with aromatic diols have been studied to elucidate their structural characteristics, providing insights into the molecular interactions that could influence the solubility and stability of potential drug formulations (Karmakar et al., 2009).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-9-13(2)19(14(3)10-12)24-11-18(23)21-17-7-5-16(6-8-17)20-15(4)22/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHOBHXYDPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)



![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)


![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)

